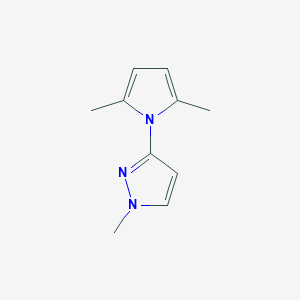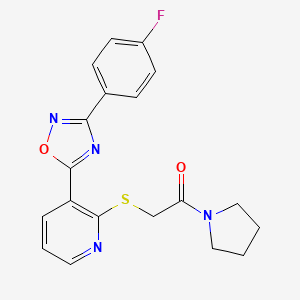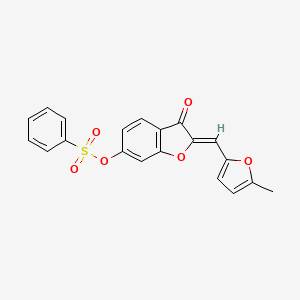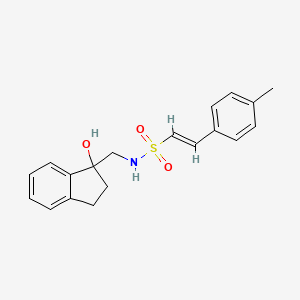
3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole
Descripción general
Descripción
The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole” is a pyrrole derivative. Pyrrole derivatives are known to have various biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr reaction, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be analyzed using various techniques. The molecular weight of a similar compound, “3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid”, is 221.28 .Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For example, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary. For example, “3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid” is a solid and is slightly soluble in chloroform and methanol .Mecanismo De Acción
Target of Action
The primary target of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is the GATA family proteins , specifically GATA3 . GATA3 is a transcription factor that plays a crucial role in cell differentiation and development .
Mode of Action
3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole interacts with its target by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family . This interaction disrupts the normal function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of GATA3 affects the Th2 cell differentiation pathway . Normally, GATA3 promotes the differentiation of Th2 cells, a type of T cell involved in the immune response . By inhibiting GATA3, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole suppresses Th2 cell differentiation .
Result of Action
The inhibition of GATA3 by 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole leads to a significant suppression of Th2 cell differentiation . This results in a decrease in the expression and production of Th2 cytokines , which are signaling molecules that mediate the immune response.
Safety and Hazards
Direcciones Futuras
The future directions in the research of pyrrole derivatives could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs. For example, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity .
Propiedades
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-4-5-9(2)13(8)10-6-7-12(3)11-10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHSFTMENSSYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NN(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2973104.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2973106.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)



![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)
![(2-Fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2973114.png)




